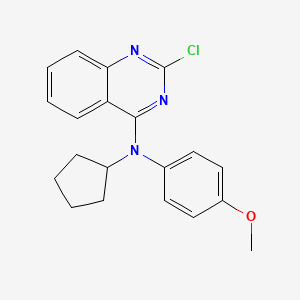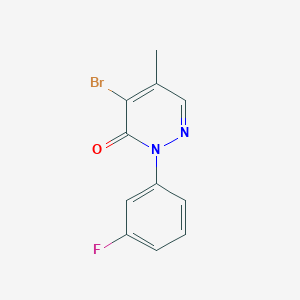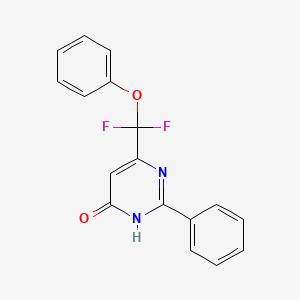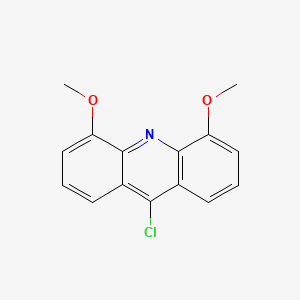
2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxy-3-methoxybenzylidene)benzofuran-3(2H)-one: is a chemical compound with the following structural formula:
C22H22O4
It belongs to the class of benzofuran derivatives and exhibits interesting biological properties. The compound’s systematic IUPAC name is (2E,6E)-2-(4-Hydroxy-3-methoxybenzylidene)-6-(4-methoxybenzylidene)cyclohexanone .
Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a substituted benzaldehyde (such as 4-hydroxy-3-methoxybenzaldehyde) and a substituted cyclohexanone (such as 4-methoxybenzylidene cyclohexanone). The reaction typically proceeds under acidic or basic conditions.
Industrial Production: While there isn’t a large-scale industrial production of this compound, it can be synthesized in the laboratory using standard organic synthesis techniques.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions at different positions on the benzofuran ring are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The specific products depend on the reaction conditions and the substituents present. Detailed analysis of reaction pathways would be needed to identify major products.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antioxidant effects.
Biological Studies: It may serve as a probe for studying cellular processes or molecular targets.
Materials Science: Its unique structure could inspire novel materials or functionalized derivatives.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular receptors or enzymes, affecting signaling pathways.
Comparación Con Compuestos Similares
While there are no direct analogs, compounds with similar structural features include other benzofuran derivatives like flavonoids and natural products.
Propiedades
Número CAS |
5438-61-9 |
|---|---|
Fórmula molecular |
C16H12O4 |
Peso molecular |
268.26 g/mol |
Nombre IUPAC |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-8-10(6-7-12(14)17)9-15-16(18)11-4-2-3-5-13(11)20-15/h2-9,17H,1H3/b15-9+ |
Clave InChI |
KNIKQAVPAFENMU-OQLLNIDSSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\C(=O)C3=CC=CC=C3O2)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


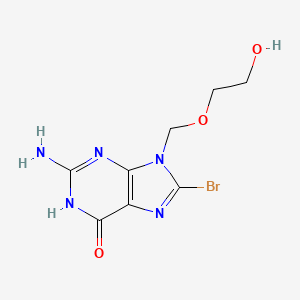
![9-Amino-N-[2-(dimethylamino)ethyl]-5-nitroacridine-4-carboxamide](/img/structure/B12924345.png)
![3-(4-Ethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12924346.png)
![2-[(5-Chloro-1,3,4-thiadiazol-2-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B12924348.png)
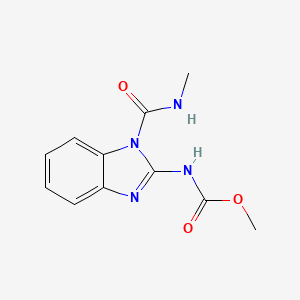
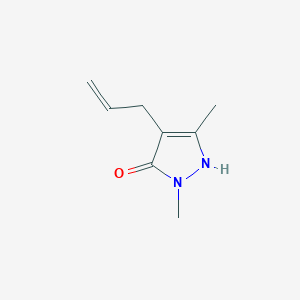

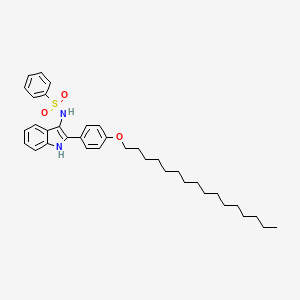
![2-Chloro-3-methyl-4-((1R,3R,5S)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12924376.png)
